2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO4S2 and a molecular weight of 290.14 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride typically involves the chlorination of 5-sulfamoylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction Reactions: Formation of sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Scientific Research Applications
2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride: Known for its high reactivity and versatility in chemical synthesis.
Benzenesulfonyl chloride: Lacks the chlorine and sulfamoyl groups, making it less reactive in certain reactions.
5-Sulfamoylbenzene-1-sulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfamoyl groups, which enhance its reactivity and make it suitable for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
2-chloro-5-sulfamoylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H,(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVWYUALKQYYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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